

A Comparative Analysis of Experimental Properties of 4-(4-Methylphenylsulfonamido)benzoic Acid

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Compound of Interest

Compound Name: 4-(4-Methylphenylsulfonamido)benzoic acid

Cat. No.: B1363175

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This guide provides an in-depth analysis of the experimentally determined properties of **4-(4-Methylphenylsulfonamido)benzoic acid**, a molecule of significant interest in medicinal chemistry and materials science. As a Senior Application Scientist, the objective is to present a clear, data-driven comparison based on published research, focusing on the structural and vibrational properties of this compound. This document is intended for researchers, scientists, and professionals in drug development who require a technical understanding of this molecule's characteristics.

Introduction: The Significance of Sulfonamide Derivatives

Sulfonamides are a cornerstone in the development of therapeutic agents, exhibiting a wide range of biological activities.^[1] The compound **4-(4-Methylphenylsulfonamido)benzoic acid** incorporates the key sulfonamide linkage, bridging a p-toluenesulfonyl group and a 4-aminobenzoic acid moiety. Understanding the precise three-dimensional structure and vibrational characteristics of this molecule is paramount for elucidating its structure-activity relationships and for the rational design of new derivatives.

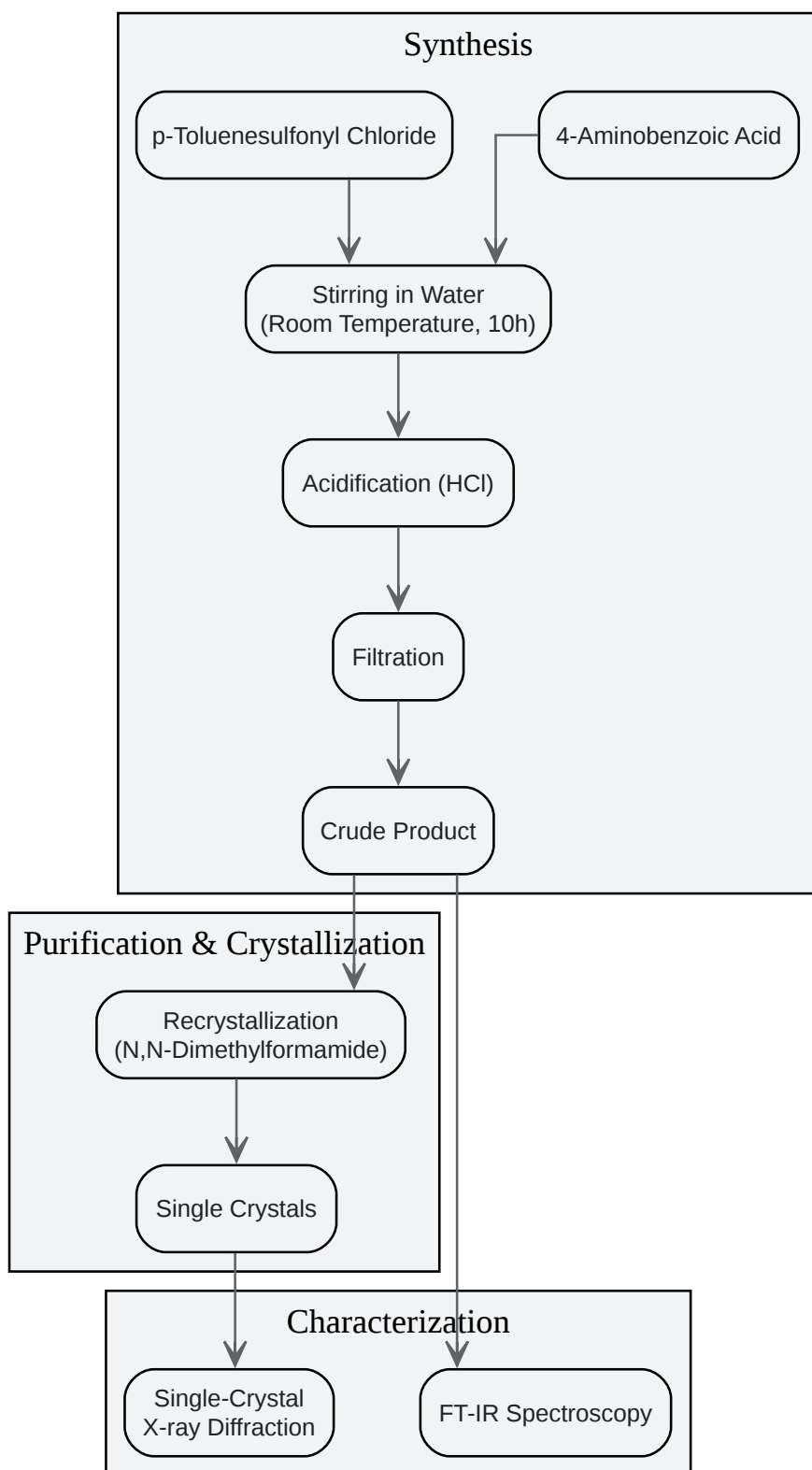
This guide will focus on the experimental data obtained from single-crystal X-ray diffraction and Fourier-transform infrared (FT-IR) spectroscopy. While a direct comparison with calculated properties from computational methods like Density Functional Theory (DFT) for this specific molecule is not readily available in the current literature, this guide lays the groundwork for such future studies by presenting a robust set of experimental data.

Experimental Methodologies: A Validated Approach

The synthesis and characterization of **4-(4-Methylphenylsulfonamido)benzoic acid** have been reported, providing a reliable foundation for its analysis. The experimental workflow ensures the integrity of the data presented.

Synthesis Protocol

The synthesis of **4-(4-Methylphenylsulfonamido)benzoic acid** is typically achieved through the reaction of p-toluenesulfonyl chloride with 4-aminobenzoic acid. A common procedure involves stirring a mixture of these reactants in an aqueous solution at room temperature. The product can then be precipitated by acidification. For crystallographic studies, single crystals are often grown by recrystallization from a suitable solvent, such as N,N-dimethylformamide (DMF).^[2]



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Caption: A generalized experimental workflow for the synthesis and characterization of **4-(4-Methylphenylsulfonamido)benzoic acid**.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement within a crystalline solid. The data presented in this guide were collected using a Bruker SMART CCD area-detector diffractometer with Mo K α radiation.^[2] This technique allows for the accurate measurement of bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional model of the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of **4-(4-Methylphenylsulfonamido)benzoic acid**, typically recorded using a KBr pellet, reveals characteristic vibrational frequencies for its key functional groups, including the carboxylic acid, sulfonamide, and aromatic rings.

Molecular Structure: An Experimental Perspective

The molecular structure of **4-(4-Methylphenylsulfonamido)benzoic acid** has been determined by single-crystal X-ray diffraction. Interestingly, the conformation of the molecule can be influenced by the presence of solvent molecules in the crystal lattice.

Caption: A schematic representation of the molecular structure of **4-(4-Methylphenylsulfonamido)benzoic acid**.

Bond Lengths and Angles

The experimentally determined bond lengths and angles are within the expected ranges for similar sulfonamide structures.^[1] In the unsolvated crystal structure, the molecule exists as a centrosymmetric dimer, with adjacent molecules linked by pairs of O—H \cdots O hydrogen bonds, a typical arrangement for carboxylic acids.^[1]

| Parameter | Experimental Value (Å) |
|-----------|------------------------|
| S1=O3 | 1.424(2) |
| S1=O4 | 1.433(2) |
| S1—N1 | 1.636(2) |
| S1—C8 | 1.758(3) |
| C7=O1 | 1.258(4) |
| C7—O2 | 1.272(4) |
| N1—C1 | 1.429(3) |

Table 1: Selected experimental bond lengths for **4-(4-Methylphenylsulfonamido)benzoic acid**. Data from single-crystal X-ray diffraction.

| Parameter | Experimental Value (°) |
|-----------|------------------------|
| O3—S1—O4 | 120.3(1) |
| O3—S1—N1 | 107.5(1) |
| O4—S1—N1 | 107.3(1) |
| O3—S1—C8 | 108.0(1) |
| O4—S1—C8 | 107.6(1) |
| N1—S1—C8 | 105.6(1) |
| C1—N1—S1 | 123.6(2) |

Table 2: Selected experimental bond angles for **4-(4-Methylphenylsulfonamido)benzoic acid**. Data from single-crystal X-ray diffraction.

Molecular Conformation and Crystal Packing

The conformation of **4-(4-Methylphenylsulfonamido)benzoic acid** is notably different in its solvated and unsolvated forms.

- Unsolvated Form: The dihedral angle between the two aromatic rings is $35.47 (10)^\circ$.^[1] The crystal packing is dominated by hydrogen bonds, with adjacent dimers further linked through C—H \cdots O and N—H \cdots O interactions.^[1]
- N,N-Dimethylformamide (DMF) Solvate: In the presence of DMF, the C—S—N—C torsion angle is $-64.55 (17)^\circ$, defining a more folded conformation.^[2] The dihedral angle between the benzene rings increases significantly to $83.367 (6)^\circ$.^[2] The crystal packing in this form involves intermolecular N—H \cdots O and O—H \cdots O hydrogen bonds that link the molecules into a chain.^[2]

This conformational flexibility is a critical consideration in drug design, as the molecule's shape can influence its binding to biological targets.

Vibrational Properties: An FT-IR Perspective

The FT-IR spectrum of **4-(4-Methylphenylsulfonamido)benzoic acid** provides a vibrational fingerprint of the molecule. The key absorption bands can be assigned to the characteristic vibrations of its functional groups. The following table summarizes the prominent experimental FT-IR peaks observed for the DMF solvate.^[2]

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|-------------|---|
| 3423 | Strong | O-H stretching (carboxylic acid) |
| 3198 | Very Strong | N-H stretching (sulfonamide) |
| 3059 | Weak | Aromatic C-H stretching |
| 2928 | Strong | Aliphatic C-H stretching (methyl group) |
| 2510 | Medium | O-H stretching (hydrogen-bonded dimer) |
| 1693 | Very Strong | C=O stretching (carboxylic acid) |
| 1635 | Very Strong | C=C stretching (aromatic) |
| 1607 | Strong | C=C stretching (aromatic) |
| 1334 | Strong | Asymmetric SO ₂ stretching |
| 1159 | Very Strong | Symmetric SO ₂ stretching |
| 923 | Strong | O-H out-of-plane bending |

Table 3: Key experimental FT-IR absorption bands for **4-(4-Methylphenylsulfonamido)benzoic acid** N,N-dimethylformamide monosolvate.[2]

The strong absorptions corresponding to the O-H, N-H, C=O, and SO₂ stretching vibrations are particularly useful for confirming the presence of the carboxylic acid and sulfonamide functional groups.

Future Directions: The Need for Computational Corroboration

While the experimental data provide a solid foundation for understanding the properties of **4-(4-Methylphenylsulfonamido)benzoic acid**, a comprehensive comparison with theoretical

calculations is currently lacking in the literature. Computational studies, such as those employing Density Functional Theory (DFT), would be invaluable for:

- **Corroborating Experimental Geometries:** Comparing the calculated bond lengths, angles, and dihedral angles with the X-ray diffraction data can provide insights into the accuracy of the computational methods and the effects of crystal packing forces.
- **Assigning Vibrational Spectra:** DFT calculations can predict the vibrational frequencies and intensities, aiding in the definitive assignment of the experimental FT-IR and Raman spectra.
- **Predicting Spectroscopic and Electronic Properties:** Computational models can be used to predict NMR chemical shifts, electronic transitions (UV-Vis spectra), and other molecular properties that may be challenging to measure experimentally.

The absence of experimental NMR data in the readily available literature for this specific compound also represents a gap that future research could address to provide a more complete characterization.

Conclusion

This guide has presented a detailed comparison of the experimentally determined structural and vibrational properties of **4-(4-Methylphenylsulfonamido)benzoic acid** based on single-crystal X-ray diffraction and FT-IR spectroscopy. The data reveal a molecule with significant conformational flexibility, influenced by its crystalline environment. The key structural parameters and vibrational frequencies have been tabulated to serve as a valuable resource for researchers in medicinal chemistry and related fields. The clear need for complementary computational studies and more extensive spectroscopic characterization, particularly NMR, highlights promising avenues for future investigations into this important sulfonamide derivative.

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References

- 1. 4-[[4-(4-Methylphenyl)sulfonyl]amino]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-(4-Methylbenzenesulfonamido)benzoic acid N,N-dimethylformamide monosolvate - PMC [pmc.ncbi.nlm.nih.gov]
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